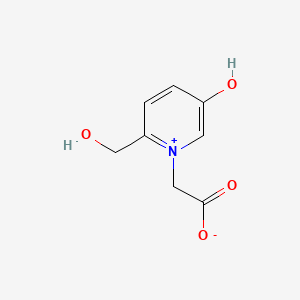

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds, such as hydroxyl pyridinones, have been reported to inhibit aldose reductase (alr2) and exhibit antioxidant action .

Mode of Action

It is suggested that hydroxyl pyridinones, which are structurally similar, combine alr2 inhibition with antioxidant action . This dual action could potentially be a part of the mechanism of action of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate.

Biochemical Pathways

Based on the reported activities of similar compounds, it might be involved in the regulation of oxidative stress pathways and glucose metabolism .

Result of Action

Similar compounds have been reported to exhibit antioxidant action and inhibit alr2 , which could potentially lead to the regulation of oxidative stress and glucose metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate can be achieved through a series of chemical reactions. One common method involves the condensation of 2-hydroxymethyl-5-hydroxypyridine aldehyde with cyanide ions, followed by catalytic hydrogenation to yield the desired product . This process typically requires the use of sodium cyanide or hydrogen cyanide as reagents and is conducted under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It serves as a versatile scaffold for the synthesis of various chemical compounds.

Biology: The compound is used in the study of biological processes and as a ligand in coordination chemistry.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain reactions.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxy-2-methylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.

2-Hydroxymethylpyridine: Another related compound with a hydroxymethyl group attached to the pyridine ring.

Uniqueness

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate, with the CAS number 861221-32-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is largely attributed to its structural components, particularly the hydroxyl and carboxylate groups. Similar compounds have been reported to exhibit:

- Aldose Reductase Inhibition : Compounds with a pyridine structure often inhibit aldose reductase (ALR2), an enzyme involved in diabetic complications by converting glucose into sorbitol, which can lead to osmotic and oxidative stress in cells.

- Antioxidant Activity : The presence of hydroxyl groups suggests that this compound may act as an antioxidant, potentially regulating oxidative stress pathways and glucose metabolism.

Biological Activity Overview

Research indicates that this compound may influence various biological processes:

| Biological Activity | Description |

|---|---|

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress. |

| Enzyme Inhibition | Inhibits aldose reductase, potentially mitigating diabetic complications. |

| Cytotoxic Effects | May exhibit cytotoxicity against certain cancer cell lines (specific studies needed). |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Diabetes Research : A study demonstrated that similar hydroxypyridinones could significantly reduce sorbitol accumulation in diabetic rat models, suggesting a protective role against diabetic neuropathy.

- Antioxidant Studies : Research has shown that related compounds possess strong antioxidant capabilities, which may be beneficial in preventing oxidative damage in various diseases .

- Cytotoxicity Assessments : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although further research is required to elucidate specific mechanisms and efficacy .

Safety and Toxicology

While exploring the biological activity of this compound, it is also essential to consider its safety profile:

Propiedades

IUPAC Name |

2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIAMKLWFQNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1O)CC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.